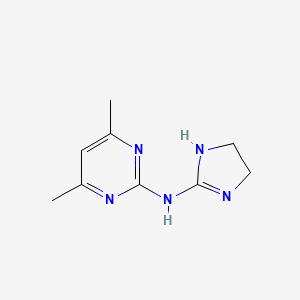

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine

Beschreibung

N-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an amino-linked dihydroimidazole moiety at position 2. For instance, similar compounds like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine are synthesized via reactions of cyanamides with N,N-binucleophiles under acidic conditions ().

Key structural features include:

- Pyrimidine core: Provides aromaticity and hydrogen-bonding sites.

- 4,6-Dimethyl groups: Enhance steric bulk and modulate electronic properties.

- 4,5-Dihydroimidazole: A partially saturated imidazole ring that influences conformational flexibility and hydrogen-bonding capabilities.

Eigenschaften

Molekularformel |

C9H13N5 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C9H13N5/c1-6-5-7(2)13-9(12-6)14-8-10-3-4-11-8/h5H,3-4H2,1-2H3,(H2,10,11,12,13,14) |

InChI-Schlüssel |

UDAMUGSKIRLLFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)NC2=NCCN2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia, forming glyoxaline, which is then further modified.

Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Coupling of the Rings: The final step involves coupling the imidazole and pyrimidine rings under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung wird N-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amin auf sein Potenzial als Enzyminhibitor untersucht. Seine Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

Medizinisch wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Es hat in Vorstudien vielversprechend als entzündungshemmendes und antimikrobielles Mittel gezeigt.

Industrie

In der Industrie wird diese Verbindung bei der Synthese von Spezialchemikalien und Pharmazeutika verwendet. Seine Vielseitigkeit und Reaktivität machen es zu einem wertvollen Zwischenprodukt in verschiedenen Produktionsprozessen.

Wirkmechanismus

Der Wirkmechanismus von N-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so den Zugang des Substrats blockiert und die katalytische Effizienz des Enzyms verringert.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine has the following chemical characteristics:

- Molecular Formula : C9H13N5

- Molecular Weight : 191.23 g/mol

- IUPAC Name : N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine

- Chemical Structure : The compound features a pyrimidine ring fused with an imidazole moiety, which is crucial for its biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Studies have indicated that derivatives of imidazole and pyrimidine compounds possess significant antibacterial and antifungal activities. The nitrogen atoms in these structures can form hydrogen bonds with active sites on microbial enzymes, enhancing their efficacy against pathogens .

- Anticancer Activity : Research has shown that compounds similar to N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine can inhibit cancer cell proliferation. The unique structure allows for interactions with DNA and various cellular pathways involved in tumor growth .

- Antitubercular Effects : There is emerging evidence supporting the use of imidazole-pyrimidine derivatives in treating tuberculosis. These compounds have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, which is critical given the increasing global burden of this disease .

Case Study 1: Antibacterial Activity

A study evaluated several imidazole-pyrimidine derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This suggests potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .

Vergleich Mit ähnlichen Verbindungen

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ()

- Structure : Replaces the dihydroimidazole with a benzimidazole fused ring.

- Synthesis : Reacting 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine in acetylacetone under acetic acid catalysis (80% yield).

- Key Differences :

Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) ()

- Structure : Dihydroimidazole linked to a benzothiadiazole ring.

- Bioactivity : Muscle relaxant via adrenergic agonism.

- Key Differences :

- Heterocycle Substitution : Benzothiadiazole introduces sulfur and nitrogen, enhancing π-stacking and redox activity.

- Pharmacology : The pyrimidine analog lacks the benzothiadiazole’s muscle-relaxant properties but may share hydrogen-bonding motifs.

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ()

- Structure : Benzothiazole replaces dihydroimidazole.

- Synthesis : Condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone.

- Key Differences :

Structural and Functional Data Table

Research Findings and Implications

- Hydrogen Bonding : The dihydroimidazole moiety in the target compound may adopt similar hydrogen-bonding patterns as seen in benzimidazole analogs, influencing crystal packing and stability ().

- Synthetic Flexibility : Replacement of dihydroimidazole with benzothiazole or benzimidazole demonstrates modularity in designing heterocyclic pharmacophores ().

Biologische Aktivität

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₉H₁₃N₅

- Molecular Weight : 177.23 g/mol

- CAS Number : 10198248

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Escherichia coli | 32 - 64 |

| Pseudomonas aeruginosa | 64 - 128 |

In a comparative study, this compound exhibited superior antibacterial activity compared to standard antibiotics like levofloxacin and norfloxacin, particularly against resistant strains of Staphylococcus aureus .

Antifungal Activity

The antifungal properties of the compound were assessed against several fungal pathogens. The results are summarized below:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 - 64 |

| Aspergillus niger | 64 - 128 |

While the compound showed moderate antifungal activity, it was less effective than conventional antifungal agents such as fluconazole .

The proposed mechanism of action for N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine involves:

- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.

- Disruption of Cell Membrane Integrity : It affects the permeability of bacterial cell membranes.

- Inhibition of Nucleic Acid Synthesis : This leads to impaired replication and transcription processes within bacterial cells .

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study conducted on MRSA strains revealed that the compound demonstrated significant bactericidal activity with an MIC range of 15.625–62.5 μg/mL. This was particularly noteworthy as MRSA is known for its resistance to many antibiotics .

Case Study 2: Antimicrobial Activity in Biofilm Models

In biofilm assays, N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine showed promising results against biofilms formed by both S. aureus and P. aeruginosa. The Minimum Biofilm Inhibitory Concentration (MBIC) was recorded as follows:

| Bacterial Strain | MBIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 31.108 - 62.216 |

| Pseudomonas aeruginosa | 124.432 - 248.863 |

These findings suggest that the compound could be a potential candidate for treating infections associated with biofilm formation .

Q & A

Q. What are the optimized synthetic routes for N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine, and what critical parameters influence yield?

The compound can be synthesized via cyclocondensation of 4,6-dimethylpyrimidin-2-amine with a dihydroimidazole precursor under acidic catalysis. Critical parameters include reaction temperature (e.g., 473 K for 1 hour, as in analogous syntheses), solvent choice (e.g., ethanol for recrystallization), and catalyst (e.g., acetic acid to facilitate imine formation) . Purification via recrystallization improves purity, with yields up to 80% achievable under optimized conditions.

Q. How is the molecular structure confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key bond lengths (e.g., C–N: 1.36–1.39 Å) and angles (e.g., N–C–N: ~115–117°) should align with computational predictions. For example, planar arrangements of the pyrimidine and imidazole rings, along with intramolecular N–H⋯N hydrogen bonds (observed in similar compounds), validate the structure .

Q. What spectroscopic techniques are used to assess purity and functional groups?

- NMR : NMR detects aromatic protons (δ 6.5–8.0 ppm for pyrimidine) and NH signals (δ ~10–12 ppm).

- FT-IR : Peaks at ~3200 cm (N–H stretch) and ~1600 cm (C=N/C–N vibrations) confirm functional groups .

- HPLC : Retention time consistency vs. standards ensures purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles, space groups) be resolved?

Discrepancies may arise from polymorphism or measurement errors. Cross-validate using:

- DFT calculations : Compare optimized geometries (e.g., at B3LYP/6-311+G(d,p)) with experimental SC-XRD data. For example, deviations >0.05 Å in bond lengths warrant re-refinement .

- Rietveld refinement : Adjust thermal parameters and occupancy factors to improve R-factor convergence (e.g., target ) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-deficient pyrimidine ring undergoes nucleophilic attack at the C2 position. Computational studies (e.g., Fukui indices) identify reactive sites, while kinetic experiments (e.g., monitoring by NMR) reveal rate dependence on solvent polarity and nucleophile strength. For example, reactions in DMF show higher rates due to stabilization of transition states .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solubility and crystallinity?

Intramolecular N–H⋯N bonds (2.8–3.0 Å) reduce solubility in non-polar solvents. Supramolecular chains via π-π stacking (3.4–3.6 Å spacing) enhance crystallinity. Solubility can be modulated by introducing methyl groups (e.g., 4,6-dimethyl on pyrimidine) or using polar aprotic solvents .

Q. What strategies mitigate contradictions between experimental and computational spectroscopic data?

- Solvent effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM).

- Vibrational analysis : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98) .

- Dynamic effects : Include temperature-dependent conformational sampling in MD simulations .

Q. How is the compound’s stability assessed under varying pH and temperature?

- Accelerated degradation studies : Expose to pH 1–13 buffers at 323 K for 24–72 hours. Monitor via HPLC for decomposition products (e.g., imidazole ring opening at pH < 3).

- Thermogravimetric analysis (TGA) : Decomposition onset >573 K indicates thermal stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.